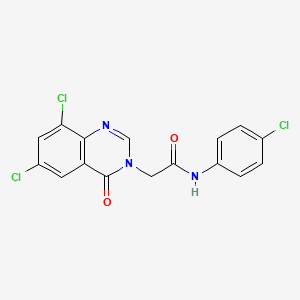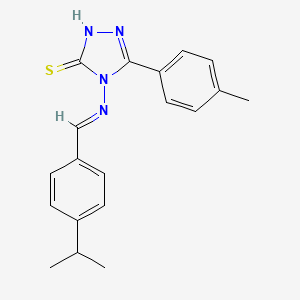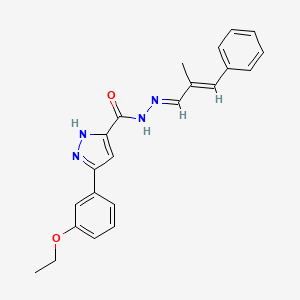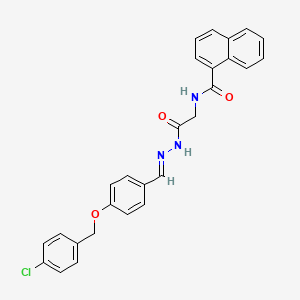![molecular formula C16H22ClN3O B12004318 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide](/img/structure/B12004318.png)
7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide is a synthetic organic compound with the molecular formula C16H22ClN3O and a molecular weight of 307.82 g/mol . This compound is characterized by a quinoline core structure substituted with a chloro group at the 7-position and a diethylamino propyl group at the 3-position, along with an amine oxide functional group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chlorination: The quinoline core is then chlorinated at the 7-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Substitution with Diethylamino Propyl Group: The chlorinated quinoline is reacted with 3-(diethylamino)propylamine under basic conditions to introduce the diethylamino propyl group.
Oxidation: Finally, the amine group at the 1-position is oxidized to an amine oxide using hydrogen peroxide (H2O2) or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the amine oxide group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction of the amine oxide group can revert it to the corresponding amine.
Substitution: The chloro group at the 7-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of higher N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
Medicine
Antimalarial Research: Investigated for its potential antimalarial activity due to its structural similarity to quinoline-based antimalarials.
Cancer Research: Studied for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Pharmaceuticals: Employed in the development of pharmaceutical compounds due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, the amine oxide group can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial and antiparasitic agent with a related structure.
Primaquine: An antimalarial drug with a similar mechanism of action.
Uniqueness
7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide is unique due to its specific substitution pattern and the presence of the amine oxide group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C16H22ClN3O |
|---|---|
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C16H22ClN3O/c1-3-19(4-2)10-5-9-18-15-8-11-20(21)16-12-13(17)6-7-14(15)16/h6-8,11-12,21H,3-5,9-10H2,1-2H3 |
Clave InChI |
PUIGTVNLOQZPPB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN=C1C=CN(C2=C1C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)



![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)




![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)
![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
